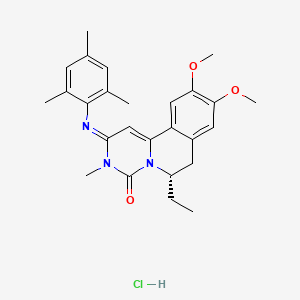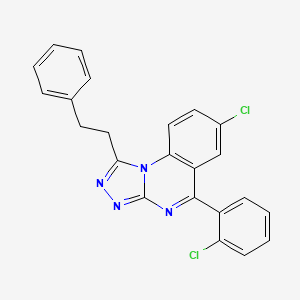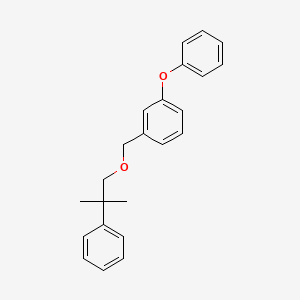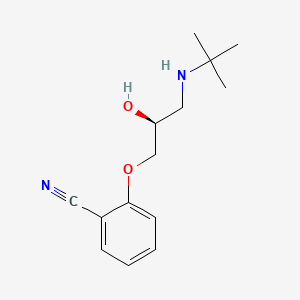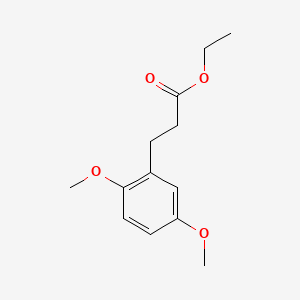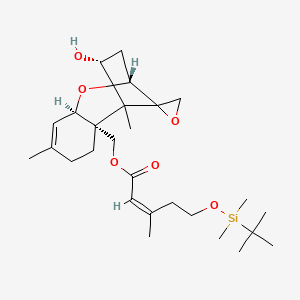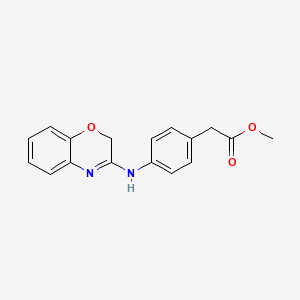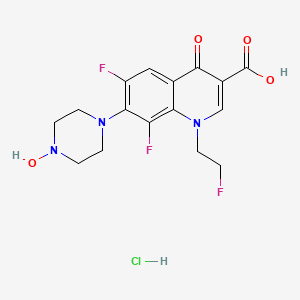
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride is a synthetic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the quinoline ring. Common reagents used in the synthesis include fluorinating agents, piperazine derivatives, and quinoline precursors. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential therapeutic applications in treating infections caused by resistant bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with similar antibacterial properties.
Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections.
Moxifloxacin: A broad-spectrum fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride is unique due to its specific fluorine substitutions and the presence of the piperazine moiety. These structural features contribute to its distinct antibacterial activity and pharmacokinetic properties.
Properties
CAS No. |
109142-55-4 |
|---|---|
Molecular Formula |
C16H17ClF3N3O4 |
Molecular Weight |
407.77 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H16F3N3O4.ClH/c17-1-2-21-8-10(16(24)25)15(23)9-7-11(18)14(12(19)13(9)21)20-3-5-22(26)6-4-20;/h7-8,26H,1-6H2,(H,24,25);1H |
InChI Key |
YTEHNGDORBZZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



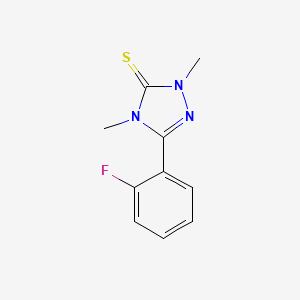
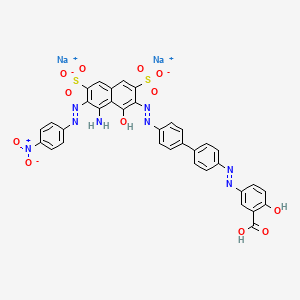
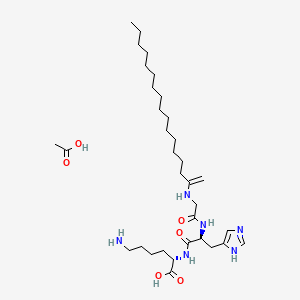
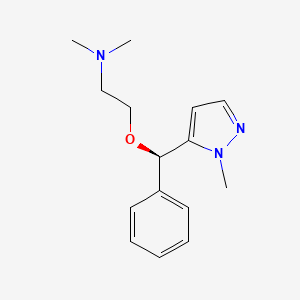
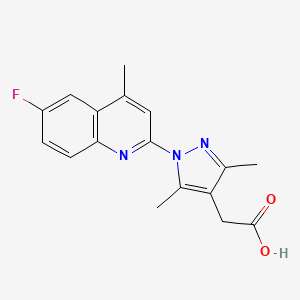
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
